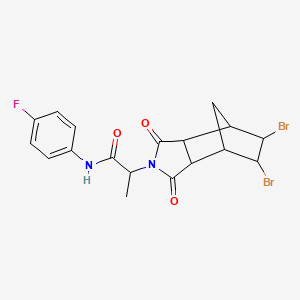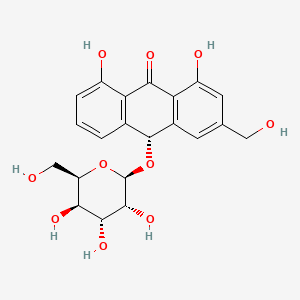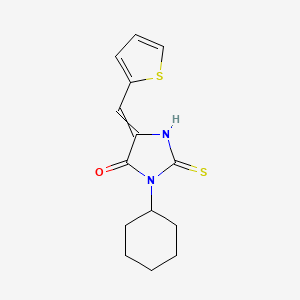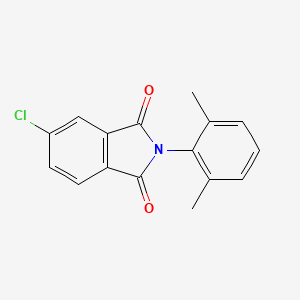
Methyl 3-(3-carbamoylpyrazol-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-carbamoylpyrazol-1-yl)butanoate is an organic compound that belongs to the class of esters It features a pyrazole ring substituted with a carbamoyl group and a butanoate ester moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-carbamoylpyrazol-1-yl)butanoate typically involves the reaction of 3-carbamoylpyrazole with methyl 3-bromobutanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the ester, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the product is usually achieved through recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
科学的研究の応用
Methyl 3-(3-carbamoylpyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of Methyl 3-(3-carbamoylpyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active site residues, while the ester moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
- Methyl 3-methylbutanoate
- Ethyl 3-methylbutanoate
- Methyl 3-(3-aminopyrazol-1-yl)butanoate
Comparison: Methyl 3-(3-carbamoylpyrazol-1-yl)butanoate is unique due to the presence of both a carbamoyl group and a pyrazole ring, which confer distinct chemical and biological properties. Compared to similar esters, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.
特性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
methyl 3-(3-carbamoylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H13N3O3/c1-6(5-8(13)15-2)12-4-3-7(11-12)9(10)14/h3-4,6H,5H2,1-2H3,(H2,10,14) |
InChIキー |
GWKGMWIMGDWRIH-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)OC)N1C=CC(=N1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(tert-butylsulfamoyl)naphthalen-1-yl]-2-(cyclohexylformamido)-3-phenylpropanamide](/img/structure/B12468064.png)

![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12468073.png)
![3-(Benzylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12468081.png)

![2-[5-(4-chlorophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12468089.png)
![N'-[2-(trifluoroacetyl)cyclohex-1-en-1-yl]biphenyl-4-carbohydrazide](/img/structure/B12468093.png)
![4-chloro-3-(piperidin-1-ylsulfonyl)-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B12468100.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B12468106.png)

![4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B12468126.png)



